An In-depth Technical Guide to 2''-O-Coumaroyljuglanin: Structure, Properties, and Biological Activities
An In-depth Technical Guide to 2''-O-Coumaroyljuglanin: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Coumaroyljuglanin is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its antioxidant and cytotoxic properties. Detailed experimental protocols for its isolation and characterization, where available in public literature, are also presented. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound.
Chemical Structure and Properties
2''-O-Coumaroyljuglanin, also known as Kaempferol 3-O-[2′′-(E)-p-coumaroyl]-α-L-arabinofuranoside, is classified as a flavone glycoside.[1][2] Its structure consists of a kaempferol backbone, which is a flavonoid, linked to an arabinofuranoside sugar moiety. A coumaroyl group is attached to the 2'' position of the sugar.
The chemical details of 2''-O-Coumaroyljuglanin are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | [2] |
| Molecular Formula | C29H24O12 | [2][3] |
| Molecular Weight | 564.49 g/mol | [4] |
| Synonyms | 2''-O-p-Cumaroyleuglanin, Kaempferol 3-O-[2′′-(E)-p-coumaroyl]-α-L-arabinofuranoside | [1] |
| Natural Sources | Flowers of Prunus spinosa L., Abies delavayi | [1][2][5] |
Biological Activities
As a member of the flavonoid family, 2''-O-Coumaroyljuglanin is presumed to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, which are characteristic of this class of compounds.[6][7]
Cytotoxic Activity
Limited but specific data is available regarding the cytotoxic effects of 2''-O-Coumaroyljuglanin. One study has reported its activity against human lung cancer cells.
| Cell Line | IC50 Value (µM) | Reference |
| Human Lung Cancer | 15.42 | [1] |
This finding suggests a potential for 2''-O-Coumaroyljuglanin as a lead compound in the development of novel anticancer agents. Further research is warranted to explore its efficacy against a broader range of cancer cell lines and to elucidate its mechanism of action.
Antioxidant Activity
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of 2''-O-Coumaroyljuglanin are not extensively documented in publicly available literature. However, general methodologies for the study of flavonoids can be applied.
Isolation and Purification
A general workflow for the isolation of 2''-O-Coumaroyljuglanin from its natural sources, such as the flowers of Prunus spinosa, would typically involve the following steps:
Caption: A generalized workflow for the isolation and purification of 2''-O-Coumaroyljuglanin.
Structural Characterization
The structure of 2''-O-Coumaroyljuglanin can be elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule, including the positions of the sugar and coumaroyl moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, which helps in identifying the different structural components.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophoric system of the flavonoid.
Signaling Pathways
Currently, there is no specific information available in the public domain that directly links 2''-O-Coumaroyljuglanin to the modulation of any particular signaling pathways. Given the known activities of other flavonoids, it is plausible that 2''-O-Coumaroyljuglanin could interact with various cellular signaling cascades, such as those involved in inflammation (e.g., NF-κB), cell proliferation and survival (e.g., PI3K/Akt, MAPK), and apoptosis. Further research is necessary to investigate these potential interactions.
Future Directions
The available data on 2''-O-Coumaroyljuglanin suggests that it is a compound of interest for further investigation in the field of drug discovery. Key areas for future research include:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of 2''-O-Coumaroyljuglanin against a wide panel of cancer cell lines and assessing its antioxidant, anti-inflammatory, and other potential therapeutic activities through in vitro and in vivo studies.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying its biological activities, including its effects on specific cellular signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of 2''-O-Coumaroyljuglanin to understand the structural features responsible for its biological activity and to potentially develop more potent and selective compounds.
-
Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of 2''-O-Coumaroyljuglanin to assess its drug-like properties.
Conclusion
2''-O-Coumaroyljuglanin is a flavonoid glycoside with a well-defined chemical structure and demonstrated cytotoxic activity against human lung cancer cells. While current knowledge about its biological activities and mechanisms of action is limited, its structural features suggest a potential for a broader range of therapeutic applications. This technical guide consolidates the existing information and highlights the need for further research to fully uncover the therapeutic potential of this natural compound.
References
- 1. α-Glucosidase, butyrylcholinesterase and acetylcholinesterase inhibitory activities of phenolic compounds from Carthamus tinctorius L. flowers: In silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The antiproliferative effect of coumarins on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
